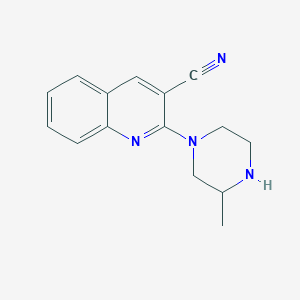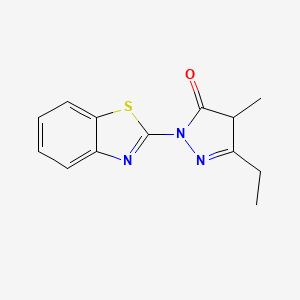![molecular formula C14H16BrFN2O3 B7578779 1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578779.png)
1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid, also known as BFMP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied extensively due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid involves the inhibition of DPP-4 and POP enzymes. DPP-4 is responsible for the degradation of incretin hormones, which play a crucial role in the regulation of glucose homeostasis. Inhibition of DPP-4 results in increased levels of incretin hormones, leading to improved glucose control. POP is involved in the degradation of proline-containing peptides, which are known to have anti-inflammatory properties. Inhibition of POP results in increased levels of these peptides, leading to reduced inflammation.
Biochemical and Physiological Effects:
1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to improve glucose control in animal models of diabetes, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of Alzheimer's disease. 1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has also been found to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid in lab experiments include its potent inhibitory activity against DPP-4 and POP enzymes, its favorable safety profile, and its potential therapeutic applications. The limitations of using 1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid in lab experiments include the need for optimization of the synthesis method to increase the yield and purity of the compound, as well as the need for further studies to determine the optimal dosage and administration route for therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid. These include further optimization of the synthesis method to increase the yield and purity of the compound, determination of the optimal dosage and administration route for therapeutic applications, investigation of the potential use of 1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid in combination with other drugs for improved therapeutic efficacy, and exploration of the potential use of 1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid in the treatment of other diseases, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis method has been optimized to increase the yield and purity of the compound, and it has been found to exhibit potent inhibitory activity against DPP-4 and POP enzymes. 1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has several advantages for lab experiments, including its favorable safety profile and potential therapeutic applications, but also has limitations that need to be addressed. There are several future directions for research on 1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid, which may lead to the development of novel therapies for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid involves a multistep process that includes the reaction of 4-bromo-2-fluoroaniline with ethyl 2-oxo-2-(2-oxopyrrolidin-1-yl)acetate in the presence of a base. This reaction results in the formation of the intermediate product, which is then hydrolyzed to yield 1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid. The synthesis of 1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes, including dipeptidyl peptidase-4 (DPP-4) and prolyl oligopeptidase (POP). These enzymes play a crucial role in the regulation of glucose homeostasis and inflammation, making 1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid a potential candidate for the treatment of diabetes and inflammatory diseases.
Eigenschaften
IUPAC Name |
1-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrFN2O3/c1-14(13(20)21)5-2-6-18(14)8-12(19)17-11-4-3-9(15)7-10(11)16/h3-4,7H,2,5-6,8H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVPZTQVAMGLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CC(=O)NC2=C(C=C(C=C2)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile](/img/structure/B7578707.png)
![4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid](/img/structure/B7578708.png)
![N-(1,1-dioxothian-3-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578714.png)
![N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578723.png)
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid](/img/structure/B7578731.png)


![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one](/img/structure/B7578751.png)

![2-[4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)piperidin-1-yl]acetamide](/img/structure/B7578769.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578783.png)

![2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578789.png)